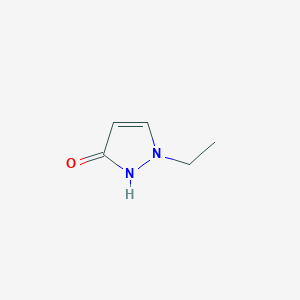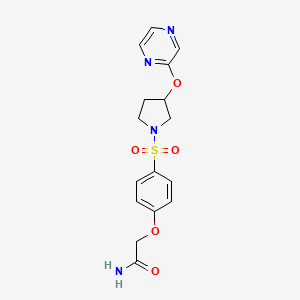![molecular formula C24H26N4O5S B3001960 7-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 688054-79-7](/img/structure/B3001960.png)
7-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a complex molecule that includes a quinazoline ring system, which is often explored for its potential pharmacological properties. The structure suggests that it may have been designed to interact with biological targets, possibly as an antihypertensive agent or as an inhibitor of certain enzymes or receptors.
Synthesis Analysis
The synthesis of related piperidine derivatives with a quinazoline ring system has been reported to involve multiple steps, including cyclization, chlorination, and substitution reactions. For instance, the synthesis of 6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline was achieved with an overall yield of 61% under optimized conditions, starting from 2-amino-4,5-dimethoxybenzoic acid . Although the exact synthesis route for the compound is not provided, it is likely to involve similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. The presence of a piperazine ring attached to the quinazoline core is a common feature in these molecules, which may contribute to their biological activity. The methoxy groups and other substituents on the quinazoline ring can significantly affect the molecule's interaction with biological targets .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including substitutions that allow for the introduction of different functional groups. These reactions are crucial for modifying the biological activity and pharmacokinetic properties of the compounds. For example, the introduction of (thio)carbamoyl groups and variations in the methoxy substituents have been shown to affect the potency and selectivity of these molecules as inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of methoxy and piperazine groups can affect the molecule's lipophilicity, which in turn can influence its absorption and distribution in the body. The steric and electronic effects of the substituents can also impact the molecule's ability to bind to its target and its susceptibility to metabolic processes .
Aplicaciones Científicas De Investigación
Quality Control and Antimalarial Potential
Research led by Danylchenko et al. (2018) developed quality control methods for a compound closely related to the one , highlighting its promising antimalarial properties for further in-depth studies. This involves a comprehensive approach to ensure the compound's purity and effectiveness, using techniques like infrared and ultraviolet spectroscopy, liquid chromatography, and potentiometric titration (Danylchenko, Kovalenko, Gubar, Zhuk, & Mariutsa, 2018).
Antimicrobial Activities
A study by Bektaş et al. (2010) synthesized novel 1,2,4-Triazole derivatives from a process involving ester ethoxycarbonylhydrazones and primary amines, showcasing good to moderate antimicrobial activities against test microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Anti-Inflammatory and Analgesic Agents
Research by Abu‐Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. This suggests that similar quinazoline derivatives could serve as leads for developing new medications in these categories (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor and Antiviral Properties
A synthesis and biological evaluation study by El-Sherbeny et al. (2003) on quinazoline derivatives showed broad-spectrum antitumor activity and moderate anti-HIV potency, highlighting the therapeutic potential of such compounds in cancer and viral infections treatment (El-Sherbeny, Gineinah, Nasr, & El-Shafeih, 2003).
Corrosion Inhibition
A study by Chen et al. (2021) investigated two piperazine-substituted quinazolin-4(3H)-one derivatives for their corrosion inhibition performance on mild steel in HCl, demonstrating high efficiency. This research indicates potential applications of similar compounds in protecting metals from corrosion (Chen, Nie, Liu, Li, Wang, Zhang, & Wu, 2021).
Propiedades
IUPAC Name |
7-[4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-31-17-5-2-4-16(12-17)26-8-10-27(11-9-26)22(29)6-3-7-28-23(30)18-13-20-21(33-15-32-20)14-19(18)25-24(28)34/h2,4-5,12-14H,3,6-11,15H2,1H3,(H,25,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVTXBLRTYTEFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B3001879.png)





![Methyl 2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetate](/img/structure/B3001888.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3001889.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]propanamide](/img/structure/B3001891.png)
![Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate](/img/structure/B3001894.png)


